Core Molecular Profile: Physicochemical and Spectroscopic Properties
Core Molecular Profile: Physicochemical and Spectroscopic Properties
An In-Depth Technical Guide to tert-butyl (E)-3-phenylprop-2-enoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-butyl (E)-3-phenylprop-2-enoate, a significant chemical intermediate in organic synthesis and a member of the cinnamate class of compounds. It is designed for researchers, chemists, and professionals in drug development who require a deep understanding of this molecule's properties, synthesis, and potential applications. We will delve into its physicochemical characteristics, spectroscopic profile, synthetic methodologies, reactivity, and safety considerations, grounding the discussion in established chemical principles and authoritative references.
tert-Butyl (E)-3-phenylprop-2-enoate, commonly known as tert-butyl cinnamate, is an α,β-unsaturated ester. Its structure is characterized by a phenyl group conjugated with an acrylate system, and a bulky tert-butyl ester group. This specific combination of functional groups dictates its physical properties, reactivity, and spectroscopic signature.
Identifiers and Physical Properties
A summary of the key identification and physical data for tert-butyl (E)-3-phenylprop-2-enoate is presented below.
| Identifier | Value |
| IUPAC Name | tert-butyl (2E)-3-phenylprop-2-enoate[1] |
| Synonyms | tert-Butyl cinnamate, (E)-tert-Butyl 3-phenylacrylate |
| CAS Number | 7042-36-6[1][2] |
| Molecular Formula | C₁₃H₁₆O₂[1][2][3][4] |
| Molecular Weight | 204.26 g/mol [1][3][4] |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | 85 °C @ 0.12 mmHg[1] |
| Density | ~1.0 g/mL at 25 °C[1] |
Spectroscopic Signature
The structural features of tert-butyl (E)-3-phenylprop-2-enoate give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The two protons on the carbon-carbon double bond appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)- or trans-stereochemistry.[5] The aromatic protons of the phenyl group typically appear as a multiplet in the 7.3-7.6 ppm range. A prominent singlet around 1.5 ppm, integrating to nine protons, corresponds to the magnetically equivalent protons of the tert-butyl group.
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¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the ester carbonyl carbon around 166 ppm. The α and β carbons of the unsaturated system are also distinct. The phenyl ring will exhibit signals in the 128-135 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretch of the conjugated ester, typically found around 1710-1720 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene at approximately 1640 cm⁻¹. The C-H stretches of the aromatic ring and the aliphatic tert-butyl group will also be present.
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Mass Spectrometry (MS): Electron ionization mass spectrometry will likely show the molecular ion peak (M⁺) at m/z = 204. A very prominent peak is expected at m/z = 148, corresponding to the loss of isobutylene (56 Da) via McLafferty rearrangement, resulting in the formation of cinnamic acid. Another significant fragment would be at m/z = 57, representing the stable tert-butyl cation.
Synthesis and Purification: A Practical Workflow
The most common and direct method for preparing tert-butyl (E)-3-phenylprop-2-enoate is the acid-catalyzed Fischer esterification of (E)-cinnamic acid with tert-butanol. However, the use of a tertiary alcohol presents a specific challenge: the propensity for the alcohol to eliminate water to form isobutylene under strongly acidic and hot conditions. Therefore, careful control of reaction conditions or the use of alternative methods is crucial.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory procedure for the synthesis of tert-butyl cinnamate.
Causality Behind Choices:
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Catalyst: A strong acid like sulfuric acid is used to protonate the carbonyl oxygen of cinnamic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.
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Solvent: Dichloromethane or a similar inert solvent is used to dissolve the reactants. In some protocols, an excess of tert-butanol can serve as the solvent.
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Temperature: The reaction is typically run at or slightly above room temperature to minimize the acid-catalyzed dehydration of tert-butanol to isobutylene, which becomes significant at higher temperatures.
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Workup: The aqueous workup with sodium bicarbonate is essential to neutralize the acid catalyst and remove any unreacted cinnamic acid (as its water-soluble sodium salt).
Step-by-Step Methodology:
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Reaction Setup: To a solution of (E)-cinnamic acid (1.0 eq) in a suitable solvent such as dichloromethane, add tert-butanol (1.5-2.0 eq).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
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Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Extraction: Once the reaction is complete, dilute the mixture with dichloromethane and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl (E)-3-phenylprop-2-enoate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of tert-butyl (E)-3-phenylprop-2-enoate.
Chemical Reactivity and Mechanistic Pathways
The reactivity of tert-butyl (E)-3-phenylprop-2-enoate is governed by its three primary functional components: the ester, the carbon-carbon double bond, and the aromatic ring. The conjugation between the phenyl group and the ester creates an extended π-system that influences the molecule's electronic properties.
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Ester Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions to yield cinnamic acid and isobutylene. This is a key reaction, as the tert-butyl group is often employed as a protecting group for carboxylic acids precisely because it is stable to many nucleophilic and basic conditions but readily removed with acid. Base-catalyzed hydrolysis (saponification) is generally difficult due to the steric hindrance of the tert-butyl group.
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Reactions at the Alkene:
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Conjugate Addition: As an α,β-unsaturated ester, it can undergo 1,4-conjugate addition (Michael addition) with various nucleophiles. However, the significant steric bulk of the tert-butyl group can disfavor this pathway compared to less hindered esters like methyl or ethyl cinnamate.
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Hydrogenation: The double bond can be catalytically hydrogenated (e.g., using H₂ gas and a palladium-on-carbon catalyst) to produce the saturated ester, tert-butyl 3-phenylpropanoate.
-
Epoxidation and Dihydroxylation: The alkene can be epoxidized or dihydroxylated using standard reagents to introduce new functionality.
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-
Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution, with the cinnamoyl group acting as a deactivating, meta-directing substituent.
Key Reactivity Pathways Diagram
Caption: Major reaction pathways of tert-butyl (E)-3-phenylprop-2-enoate.
Applications in Research and Drug Development
While simple in structure, tert-butyl (E)-3-phenylprop-2-enoate serves as a valuable building block and its parent class of compounds is of significant interest in medicinal chemistry.
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Synthetic Intermediate and Protecting Group: Its primary role is as a synthetic intermediate. The tert-butyl ester serves as an effective protecting group for the carboxylic acid of cinnamic acid, allowing for modifications on the phenyl ring or other parts of a larger molecule without interference from the acidic proton. Its clean removal under acidic conditions is a major advantage.
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Precursor to Bioactive Molecules: Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[6] The esterification to the tert-butyl derivative modifies the parent molecule's lipophilicity, which can significantly impact its pharmacokinetic properties, such as membrane permeability and metabolic stability. Studies on related cinnamates have demonstrated potent antimicrobial activity, suggesting that tert-butyl cinnamate could be a valuable scaffold or lead compound in the development of new therapeutic agents.[7][8]
Safety, Handling, and Storage
As a matter of good laboratory practice, tert-butyl (E)-3-phenylprop-2-enoate should be handled with appropriate care.
-
Safety Precautions:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
-
Storage:
-
Stability:
-
The compound is generally stable under normal storage conditions. It is sensitive to strong acids, which will cause decomposition back to cinnamic acid.
-
References
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ChemBK. (n.d.). (2E)-3-phenylprop-2-enoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). butyl (E)-3-phenylprop-2-enoate. Retrieved from [Link]
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Chemsrc. (n.d.). phenyl (E)-3-phenylprop-2-enoate. Retrieved from [Link]
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Toxin and Toxin Target Database (T3DB). (2014). trans-Cinnamic acid (T3D4889). Retrieved from [Link]
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Milk Composition Database (MCDB). (2016). Showing metabocard for trans-Cinnamic acid (BMDB0000930). Retrieved from [Link]
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PubChem. (n.d.). Butyl 3-phenylprop-2-enoate. Retrieved from [Link]
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FooDB. (2010). Showing Compound trans-Cinnamic acid (FDB008784). Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]
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ResearchGate. (2021). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
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SpectraBase. (n.d.). Trans-cinnamic acid, tert-butyl ester. Retrieved from [Link]
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United Initiators. (2021). SAFETY DATA SHEET. Retrieved from [Link]
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PubMed Central. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
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ChemCentral.com. (2019). TERT BUTYL ACETATE. Retrieved from [Link]
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